2-(Isoxazol-3-yl)acetic acid is a heterocyclic compound characterized by the presence of an isoxazole ring and an acetic acid moiety. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. Isoxazoles are known for their diverse applications, ranging from agrochemicals to pharmaceuticals.
The synthesis of 2-(Isoxazol-3-yl)acetic acid can be achieved through various chemical methods, often involving the reaction of isoxazole derivatives with acetic acid or its derivatives. The compound can also be found in nature or synthesized from starting materials such as hydroxylamines and α-keto acids.
2-(Isoxazol-3-yl)acetic acid belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom. This compound can be classified further based on its functional groups and structural properties, which influence its reactivity and biological activity.
The synthesis of 2-(Isoxazol-3-yl)acetic acid typically involves several approaches, including:
One method involves the reaction of hydroxylamine with α-keto acids to yield isoxazoles, followed by subsequent modifications to introduce the acetic acid group. For example, a common route involves:
The molecular structure of 2-(Isoxazol-3-yl)acetic acid features:
2-(Isoxazol-3-yl)acetic acid can undergo various chemical reactions, including:
For instance, esterification can be performed using a catalytic amount of sulfuric acid to promote the reaction between 2-(Isoxazol-3-yl)acetic acid and an alcohol, yielding an ester product.
The mechanism of action for 2-(Isoxazol-3-yl)acetic acid primarily involves interaction with specific biological targets, such as enzymes or receptors that modulate cellular pathways.
Research indicates that this compound may affect signaling pathways related to inflammation and pain modulation, potentially acting as an anti-inflammatory agent by inhibiting certain enzymes involved in these processes.
2-(Isoxazol-3-yl)acetic acid is typically a white crystalline solid at room temperature. It has moderate solubility in water and organic solvents like ethanol and acetone.
The compound exhibits acidity due to the carboxylic acid group, with a pKa value indicating its ability to donate protons in solution. It may also participate in hydrogen bonding due to the presence of both nitrogen and oxygen atoms in its structure.
2-(Isoxazol-3-yl)acetic acid has several applications in scientific research:
Isoxazole derivatives demonstrate expansive therapeutic relevance, evidenced by their incorporation into clinical drugs and investigational compounds targeting diverse pathologies. Their capacity to mimic peptide bonds or phenolic groups enables precise modulation of enzymatic activity and receptor signaling pathways. Notable examples include:
Table 1: Clinically Approved Isoxazole-Containing Drugs
Drug Name | Therapeutic Category | Biological Target | Key Structural Feature |
---|---|---|---|
Leflunomide | Antirheumatic | Dihydroorotate dehydrogenase | 5-Methylisoxazole |
Valdecoxib | COX-2 Inhibitor (NSAID) | Cyclooxygenase-2 | 4-Sulfonamidophenylisoxazole |
Zonisamide | Anticonvulsant | Sodium channels/Carbonic anhydrase | Benzo[d]isoxazole |
Sulfisoxazole | Antibacterial | Dihydropteroate synthase | 4-Amino-N-isoxazolyl benzenesulfonamide |
Oxacillin | β-Lactam antibiotic | Penicillin-binding proteins | 5-Methyl-3-phenylisoxazol-4-yl group |
Natural product hybrids further exemplify the scaffold’s versatility. Maslinic acid-isoxazole conjugates (e.g., compound 1d) enhance cytotoxicity against SW480 colon cancer cells (viability: 9% vs. 64% for parent compound at 30 µM) [6]. Similarly, hydnocarpin-isoxazole hybrids exhibit 18–60-fold increases in potency against melanoma A375 cells (IC₅₀ = 0.76 µM at 48 h) by inducing G2/M cell cycle arrest [6]. These innovations highlight how isoxazole integration augments bioactivity while mitigating the pharmacokinetic limitations of natural precursors.
2-(Isoxazol-3-yl)acetic acid (CAS 57612-86-9; C₅H₅NO₃; MW 127.1 g/mol) represents a structurally refined isoxazole variant where the acetic acid chain at C-3 enables unique vectoriality in drug design. This bifunctional building block merges the heterocycle’s inherent pharmacophoric properties with the conformational flexibility and hydrogen-bonding capacity of a carboxylic acid group [7] [10]. Key structural and functional attributes include:
Table 2: Physicochemical and Synthetic Features of 2-(Isoxazol-3-yl)acetic Acid
Property | Value/Descriptor | Functional Implication |
---|---|---|
Molecular Formula | C₅H₅NO₃ | Balanced heteroatom content for drug-likeness |
logP (Predicted) | 0.2–0.5 | Enhanced solubility vs. alkylisoxazoles |
pKa (Carboxylic Acid) | ~4.2 | Ionization at physiological pH improves tissue distribution |
Common Synthetic Routes | 1,3-Dipolar cycloaddition of ethyl acrylate with nitrile oxides followed by hydrolysis | High regioselectivity (>80% yield) [7] |
Key Derivatives | Amides, esters, peptide conjugates | Retains isoxazole bioactivity while improving target affinity |
Molecular modeling reveals the scaffold’s dual-targeting capability: The isoxazole ring occupies hydrophobic pockets (e.g., EPAC2’s P2 pocket), while the carboxylic acid anchors to hydrophilic domains via hydrogen bonds [1] [5]. This bipartite binding mode is exploited in TLR8 antagonists, where 2-(isoxazol-3-yl)acetamide derivatives disrupt dimerization via competitive binding at the uridine recognition site (Kᵢ ~50–200 nM) [5]. Similarly, in EPAC antagonists, acetic acid derivatives like NY0562 optimize interactions with catalytic residues through salt bridge formation, achieving low-micromolar inhibition (IC₅₀ = 2.4–7.3 µM) [1]. The moiety’s bioisosteric equivalence to 2-phenylacetic acid further expands its utility in refining steric and electronic profiles of lead compounds targeting enzymes requiring carboxylate recognition motifs.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0